molecular formula C25H38O3Si B15187507 Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl- CAS No. 134134-08-0

Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl-

Cat. No.: B15187507
CAS No.: 134134-08-0
M. Wt: 414.7 g/mol
InChI Key: KIRVRVYNEANYEW-UHFFFAOYSA-N
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Description

Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl-: is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a phenyl ring, which is further substituted with a propyl group and a trioxabicyclo octyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl- typically involves the following steps:

    Formation of the Phenyl Ethynyl Intermediate: The phenyl ring is first functionalized with an ethynyl group through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Trioxabicyclo Octyl Moiety: The trioxabicyclo octyl group is introduced via a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.

    Attachment of the Silane Group: The final step involves the hydrosilylation of the ethynyl intermediate with a silane reagent, typically in the presence of a platinum catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and hydrosilylation reactions, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the silane group, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions can target the phenyl ring or the ethynyl group, resulting in the formation of partially or fully saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: Silanols, siloxanes

    Reduction: Saturated silanes, partially hydrogenated phenyl derivatives

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl- finds applications in various scientific research areas:

    Materials Science: Used as a precursor for the synthesis of advanced materials with unique mechanical and thermal properties.

    Catalysis: Acts as a ligand in the formation of catalytic complexes for organic transformations.

    Surface Modification: Employed in the functionalization of surfaces to impart hydrophobic or hydrophilic properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices .

Mechanism of Action

The mechanism of action of Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl- is primarily based on its ability to form stable bonds with various substrates. The silane group can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The trioxabicyclo octyl moiety provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
  • Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
  • Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl-

Uniqueness

The uniqueness of Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tripropyl- lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the trioxabicyclo octyl moiety, in particular, sets it apart from other similar compounds by providing unique steric and electronic effects .

Properties

CAS No.

134134-08-0

Molecular Formula

C25H38O3Si

Molecular Weight

414.7 g/mol

IUPAC Name

tripropyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane

InChI

InChI=1S/C25H38O3Si/c1-5-14-24-19-26-25(27-20-24,28-21-24)23-11-9-22(10-12-23)13-18-29(15-6-2,16-7-3)17-8-4/h9-12H,5-8,14-17,19-21H2,1-4H3

InChI Key

KIRVRVYNEANYEW-UHFFFAOYSA-N

Canonical SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](CCC)(CCC)CCC

Origin of Product

United States

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